Arbidol-Sulfoxid

Übersicht

Beschreibung

Arbidol Sulfoxide is a derivative of Arbidol, a broad-spectrum antiviral compound primarily used for the treatment and prevention of influenza and other respiratory viral infections. Arbidol Sulfoxide retains the antiviral properties of its parent compound, making it a subject of interest in the field of medicinal chemistry and pharmacology.

Wissenschaftliche Forschungsanwendungen

Arbidol Sulfoxide has been extensively studied for its antiviral properties. It has shown efficacy against a range of viruses, including influenza, hepatitis B and C, and coronaviruses. Its broad-spectrum activity makes it a valuable compound in the development of antiviral therapies.

In addition to its antiviral applications, Arbidol Sulfoxide is also being explored for its potential use in cancer therapy. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, making it a promising candidate for further research in oncology.

Wirkmechanismus

- Specifically, it interferes with the viral membrane fusion process and downregulates N-glycans on the cell surface .

- The density gradient of SAs influences virus rolling and gliding until the virus locates an appropriate binding site .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Biochemische Analyse

Biochemical Properties

Arbidol Sulfoxide interacts with various enzymes, proteins, and other biomolecules. The primary biotransformation pathways of Arbidol Sulfoxide include sulfoxidation, dimethylamine N-demethylation, glucuronidation, and sulfate conjugation . The major drug-related component in the plasma is sulfinylarbidol .

Cellular Effects

Arbidol Sulfoxide has shown potent inhibitory activity against Hantaan virus (HTNV) in vitro . It has a profound impact on virus Entry (~75% inhibition) with a lesser effect on Post-entry events (~55% inhibition rate) .

Molecular Mechanism

Arbidol Sulfoxide exerts its effects at the molecular level through various mechanisms. It primarily makes hydrophobic interactions with the binding site but also induces some conformational rearrangements to form a network of inter- and intraprotomer salt bridges .

Temporal Effects in Laboratory Settings

The effects of Arbidol Sulfoxide change over time in laboratory settings. It has been observed that Arbidol Sulfoxide efficiently blocked both viral entry and post-entry stages .

Dosage Effects in Animal Models

The effects of Arbidol Sulfoxide vary with different dosages in animal models. For instance, Arbidol Sulfoxide had no efficacy in vivo when administered at a dosage of 150 mg/kg .

Metabolic Pathways

Arbidol Sulfoxide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Arbidol Sulfoxide is transported and distributed within cells and tissues. It has been observed that a slightly higher percentage of virions were transported to ELs in the Arbidol Sulfoxide-treated group .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Arbidol Sulfoxide typically involves the oxidation of Arbidol. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of Arbidol Sulfoxide may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: Arbidol undergoes oxidation to form Arbidol Sulfoxide. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Arbidol Sulfoxide can be reduced back to Arbidol using reducing agents such as sodium borohydride.

Substitution: Arbidol Sulfoxide can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.

Reduction: Sodium borohydride, ethanol, room temperature.

Substitution: Various nucleophiles, organic solvents, elevated temperatures.

Major Products:

Oxidation: Arbidol Sulfoxide.

Reduction: Arbidol.

Substitution: Various substituted derivatives of Arbidol Sulfoxide.

Vergleich Mit ähnlichen Verbindungen

Oseltamivir: Another antiviral drug used for the treatment of influenza. Unlike Arbidol Sulfoxide, Oseltamivir targets the neuraminidase enzyme, preventing the release of new viral particles from infected cells.

Favipiravir: An antiviral compound with broad-spectrum activity against RNA viruses. Favipiravir inhibits viral RNA polymerase, a different mechanism compared to Arbidol Sulfoxide.

Remdesivir: An antiviral drug used for the treatment of COVID-19. Remdesivir acts by inhibiting viral RNA-dependent RNA polymerase, similar to Favipiravir.

Uniqueness of Arbidol Sulfoxide: Arbidol Sulfoxide’s unique mechanism of action, targeting viral fusion, sets it apart from other antiviral compounds

Eigenschaften

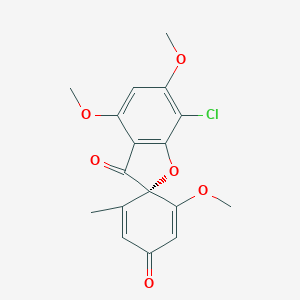

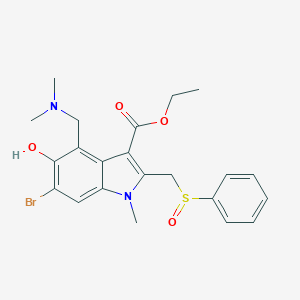

IUPAC Name |

ethyl 2-(benzenesulfinylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25BrN2O4S/c1-5-29-22(27)20-18(13-30(28)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIGWEMWZSPYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151455-33-3 | |

| Record name | Umifenovir sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UMIFENOVIR SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Z9APJ3SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

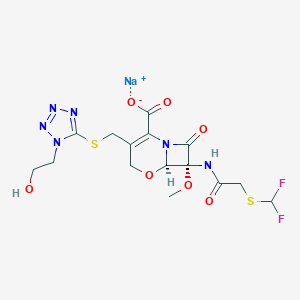

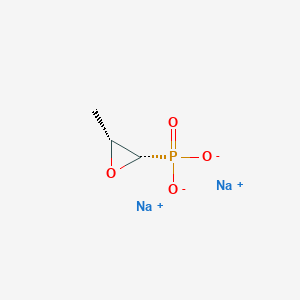

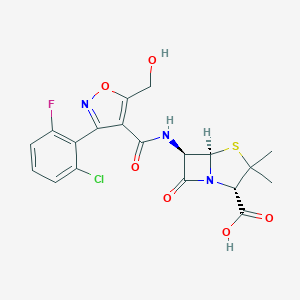

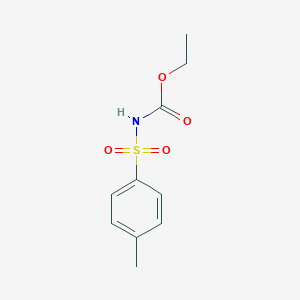

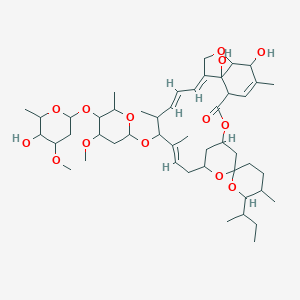

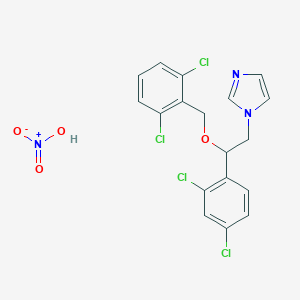

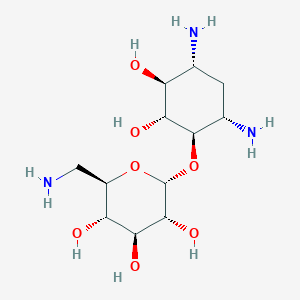

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.